5-Amino-2-morpholin-4-yl-benzamide

Vue d'ensemble

Description

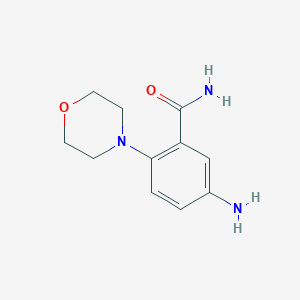

5-Amino-2-morpholin-4-yl-benzamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by the presence of an amino group, a morpholine ring, and a benzamide moiety. This compound is typically used in research settings, particularly in the fields of proteomics and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-morpholin-4-yl-benzamide can be achieved through various methods. One common approach involves the reaction of 2-amino-5-nitrobenzamide with morpholine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. This reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino-2-morpholin-4-yl-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Applications De Recherche Scientifique

Biological Activities

The compound has been investigated for various biological activities, including:

-

Anticancer Activity :

- Mechanism of Action : It has been shown to inhibit cell proliferation in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role for 5-amino-2-morpholin-4-yl-benzamide in cancer therapy .

- Case Study : In a study involving human glioblastoma U251 cells, derivatives of benzamide exhibited significant cytotoxicity, indicating that this compound could be a lead compound for further development .

- Anticonvulsant Properties :

- Antimicrobial Activity :

Therapeutic Applications

The therapeutic applications of this compound are diverse and include:

-

Cancer Treatment :

- Ongoing research is focused on its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

-

Neurological Disorders :

- Its anticonvulsant properties suggest it could be developed into a treatment for epilepsy and other seizure disorders.

-

Infectious Diseases :

- The compound's antimicrobial properties indicate possible applications in treating fungal infections.

Comparative Data Table

Mécanisme D'action

The mechanism of action of 5-Amino-2-morpholin-4-yl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved.

Comparaison Avec Des Composés Similaires

2-Amino-5-(4-morpholinyl)benzamide: This compound shares a similar structure but differs in the position of the amino group.

2-amino-5-(morpholin-4-yl)benzamide: Another structurally related compound with potential similar applications.

Uniqueness: 5-Amino-2-morpholin-4-yl-benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, morpholine ring, and benzamide moiety makes it a versatile compound for various research applications.

Activité Biologique

5-Amino-2-morpholin-4-yl-benzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including an amino group, a morpholine ring, and a benzamide moiety. This structural composition is critical for its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Weight | 221.26 g/mol |

| Chemical Formula | CHNO |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes:

- Target Proteins : Similar compounds have been shown to inhibit pathways associated with viral entry, inflammation, and cancer cell proliferation.

- Biochemical Pathways : It may influence several pathways, including:

- Antiviral activity

- Anti-inflammatory effects

- Anticancer properties

- Antimicrobial effects.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds structurally related to this compound display favorable metabolic stability in plasma and liver microsomes. This suggests potential for therapeutic development, particularly in treating viral infections such as Ebola .

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In particular, studies have shown that related morpholine derivatives can inhibit the entry of viruses such as Ebola and Marburg in vitro:

- Case Study : A study identified compounds that inhibited EBOV entry with EC values below 10 μM, demonstrating broad-spectrum antifiloviral activity .

Anticancer Potential

The compound has also been explored for its anticancer properties. Morpholine derivatives are known to exhibit cytotoxic effects against various cancer cell lines:

- Research Findings : In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Effects

This compound has shown promise in antimicrobial applications:

- Study Results : It has been tested against various bacterial strains, displaying significant inhibitory effects, which suggest its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| 2-Amino-5-(4-morpholinyl)benzamide | Antiviral | Similar structure; different activity |

| 2-amino-5-(morpholin-4-yl)benzamide | Anticancer | Related structure; varying potency |

Propriétés

IUPAC Name |

5-amino-2-morpholin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONGFFCXIADOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358453 | |

| Record name | 5-Amino-2-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50891-32-2 | |

| Record name | 5-Amino-2-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.